Lacosamida

Descripción general

Descripción

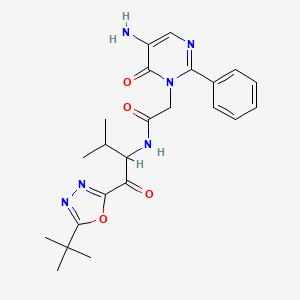

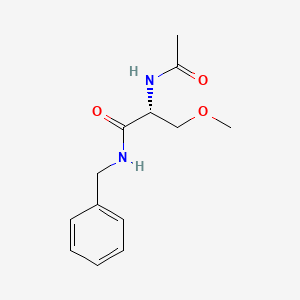

Lacosamida es una molécula de aminoácido funcionalizada con el nombre químico ®-2-acetamido-N-bencil-3-metoxopropionamida . Se utiliza principalmente como un fármaco antiepiléptico para el tratamiento de las convulsiones de inicio parcial y las convulsiones tónico-clónicas generalizadas primarias . This compound es conocida por su alta solubilidad en agua y dimetilsulfóxido, lo que la convierte en un compuesto versátil en diversas aplicaciones .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Lacosamida ejerce sus efectos al mejorar selectivamente la inactivación lenta de los canales de sodio regulados por voltaje . Este mecanismo estabiliza las membranas neuronales hiperexcitables, inhibe la activación neuronal repetitiva y reduce la disponibilidad a largo plazo de los canales sin afectar la función fisiológica . This compound también interactúa con la proteína mediadora de la respuesta a la colapsina 2, que puede mediar la plasticidad neuronal .

Análisis Bioquímico

Biochemical Properties

Lacosamide works by selectively enhancing sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .

Cellular Effects

Lacosamide has been shown to possess analgesic activity by blocking sensory neuronal voltage-gated sodium channels that mediate neuropathic pain responses . It also has anticonvulsant effects .

Molecular Mechanism

Lacosamide selectively enhances sodium channel slow inactivation . This results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability . Lacosamide exhibits a stereoselective mode of interaction with sodium channels .

Temporal Effects in Laboratory Settings

Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects . This difference does not impact the dose regimen .

Metabolic Pathways

Lacosamide is moderately metabolized in the liver, by demethylation, to O-desmethyl lacosamide (30%) and to other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged Lacosamide in urine .

Transport and Distribution

After oral ingestion, Lacosamide is rapidly absorbed . Its volume of distribution is 0.6–0.7 L/kg . Lacosamide has a high oral bioavailability (100%) for a dose up to 800 mg . Bioavailability is irrespective of food intake .

Métodos De Preparación

Lacosamida puede sintetizarse a través de varias rutas. Un método común implica la O-metilación de la N-Boc-D-serina, seguida de la formación de benzilamida, la N-desprotección y la N-acetilación . Sin embargo, este proceso puede provocar una racemización parcial, afectando la pureza quiral del producto final . Para abordar esto, un método mejorado implica el uso de ácido fosfórico como contraión para mejorar tanto la pureza química como la quiral . Los métodos de producción industrial a menudo siguen rutas sintéticas similares, pero se optimizan para la producción a gran escala y mayores rendimientos .

Análisis De Reacciones Químicas

Lacosamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, aunque esta no es una reacción común para este compuesto.

Reducción: Las reacciones de reducción tampoco son típicas para la this compound.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Hidrólisis: La hidrólisis de la this compound puede producir sus componentes constituyentes, como el producto O-metilado.

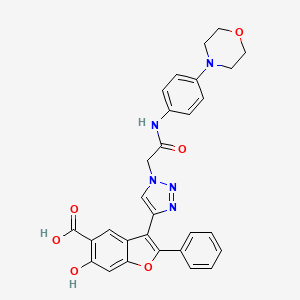

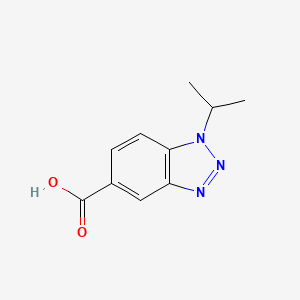

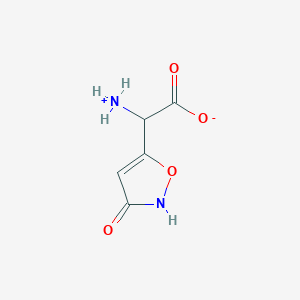

Comparación Con Compuestos Similares

Lacosamida a menudo se compara con otros fármacos antiepilépticos, como levetiracetam y cenobamato . A diferencia de los bloqueadores de canales de sodio tradicionales que afectan la inactivación rápida, la this compound mejora selectivamente la inactivación lenta, lo que la hace única en su clase . Los compuestos similares incluyen:

Levetiracetam: Otro fármaco antiepiléptico utilizado para indicaciones similares pero con un mecanismo de acción diferente.

El mecanismo de acción único de la this compound y su eficacia en el tratamiento de las convulsiones de inicio parcial la convierten en un compuesto valioso en el campo del tratamiento de la epilepsia.

Propiedades

IUPAC Name |

(2R)-2-acetamido-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057666 | |

| Record name | Lacosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

It is proposed that lacosamide's inhibition of sodium channels is responsible for analgesia. Lacosamide may be selective for inhibiting depolarized neurons rather than neurons with normal resting potentials. Pain and nociceptor hyperexcitability are associated with neural membrane depolarization. Lacosamide binds to collapsin response mediator protein-2 (CRMP-2), a phosphoprotein which is expressed primarily in the nervous system and is involved in neuronal differentiation and control of axonal outgrowth. The role CRMP-2 of binding in seizure control is hasn't been elucidated. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

175481-36-4 | |

| Record name | Lacosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacosamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lacosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lacosamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563KS2PQY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

140-146˚C | |

| Record name | Lacosamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

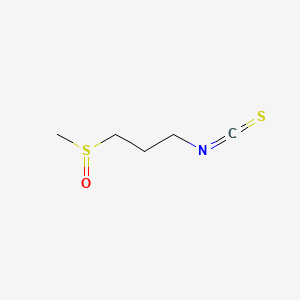

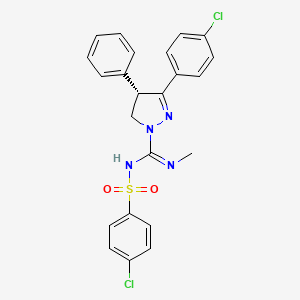

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.